![molecular formula C23H29ClFNO2 B1261164 2-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol](/img/structure/B1261164.png)
2-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol
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Overview
Description
2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol is a stilbenoid.
Scientific Research Applications
Cytotoxicity and EGFR-Tyrosine Kinase Inhibition
A study by Mphahlele, Paumo, and Choong (2017) investigated the in vitro cytotoxicity of derivatives of 4-anilino-6-bromoquinazolines, including compounds substituted with 4-chlorophenyl and 4-fluorophenyl groups. They found that these derivatives exhibited significant cytotoxicity against HeLa cells and moderate to significant inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK) (Mphahlele, Paumo, & Choong, 2017).
Molecular Structure and Crystallography
- Chai and Liu (2011) studied a compound structurally related to 2-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol, specifically focusing on its crystal structure and dihedral angles between benzene rings (Chai & Liu, 2011).
- Najiya et al. (2014) analyzed the molecular structure, FT-IR, and other properties of a related compound, revealing insights into its geometric parameters and stability due to hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).
Synthesis and Characterization of Novel Compounds
- Farag et al. (2012) synthesized new quinazolinone derivatives with 4-chlorophenyl or 4-fluorophenyl substituents and screened them for potential anti-inflammatory and analgesic activities (Farag et al., 2012).
- Kariuki et al. (2021) synthesized and characterized isostructural thiazoles substituted with 4-chlorophenyl and 4-fluorophenyl groups, providing insights into their crystal structure and molecular conformation (Kariuki et al., 2021).
properties
Molecular Formula |
C23H29ClFNO2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylheptan-3-ol |
InChI |
InChI=1S/C23H29ClFNO2/c1-2-3-12-23(27,19-6-10-21(25)11-7-19)22(17-26-13-15-28-16-14-26)18-4-8-20(24)9-5-18/h4-11,22,27H,2-3,12-17H2,1H3 |
InChI Key |
BTGJJKUUMGGZNO-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)F)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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